Dodecyltrimethylammonium iodide
Description
Historical Context and Significance in Colloidal and Supramolecular Science
Quaternary ammonium (B1175870) salts, including dodecyltrimethylammonium (B156365) iodide, have a rich history intertwined with the development of colloidal and supramolecular chemistry. Their ability to self-assemble into organized structures in solution, such as micelles and vesicles, has been a cornerstone of colloidal science. This behavior is driven by the amphiphilic nature of the molecule, where the hydrophobic dodecyl chain seeks to minimize contact with water, while the hydrophilic trimethylammonium headgroup readily interacts with it. solubilityofthings.comresearchgate.net This fundamental principle underpins their use as surfactants, emulsifiers, and dispersing agents. solubilityofthings.comnih.gov
In the realm of supramolecular chemistry, the non-covalent interactions of dodecyltrimethylammonium cations with other molecules and ions are of paramount importance. These interactions, including electrostatic forces and hydrophobic effects, drive the formation of complex, well-defined architectures. researchgate.netrsc.org The study of these systems provides insights into molecular recognition, self-organization, and the design of functional materials.
Structural Characteristics and Chemical Versatility of Dodecyltrimethylammonium Cations
The dodecyltrimethylammonium cation possesses a distinct structure that dictates its chemical behavior. nih.gov It consists of a central, positively charged nitrogen atom covalently bonded to three methyl groups and one long dodecyl (C12) alkyl chain. nih.govresearchgate.net This arrangement results in a molecule with a hydrophilic "head" (the trimethylammonium group) and a hydrophobic "tail" (the dodecyl chain). solubilityofthings.com The presence of the long hydrocarbon tail is crucial for its surfactant properties. solubilityofthings.comresearchgate.net
The chemical versatility of the dodecyltrimethylammonium cation stems from its ability to be paired with various anions, with the iodide salt being the focus of this article. This pairing influences the compound's solubility and other physicochemical properties. solubilityofthings.com The synthesis of dodecyltrimethylammonium iodide is typically achieved through the reaction of N,N-dimethyldodecylamine with iodomethane. chemicalbook.comchemicalbook.com
Scope and Research Imperatives for this compound Systems
Current research imperatives focus on leveraging this compound in the development of novel materials. For instance, it has been explored as an intermediate in the synthesis of labeled quaternary ammonium salts and has potential applications as a component in paint strippers and foaming stabilizers. chemicalbook.com Furthermore, its role in the formation of luminescent composite materials is an active area of study. nih.gov The investigation of its crystal structure provides valuable data for understanding its packing and solid-state properties. nih.gov
Physicochemical Properties of this compound
The physicochemical properties of this compound are fundamental to its application in research. As a white to off-white solid powder, it is soluble in solvents such as acetone (B3395972) and dichloromethane. chemicalbook.com Its solubility in water is a key characteristic, influenced by temperature, with higher temperatures generally leading to increased solubility. solubilityofthings.com
Below is a table summarizing some of the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C15H34IN |
| Molecular Weight | 355.34 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in acetone, dichloromethane |
| CAS Number | 19014-04-1 |
Table 1: Physicochemical Properties of this compound. nih.govchemicalbook.comchemicalbook.com
Interactive Data Table: Crystal Structure of this compound
The crystal structure of this compound has been determined, providing precise information about the arrangement of its ions in the solid state. This data is crucial for computational modeling and for understanding the intermolecular forces that govern its properties.
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions | |
| a | 5.7367 Å |
| b | 7.4012 Å |
| c | 21.041 Å |
| α | 90° |
| β | 91.012° |
| γ | 90° |
| Components | 1 x Dodecyltrimethylammonium, 1 x Iodide Ion |
Table 2: Crystal Structure Data for this compound. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
dodecyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFWXQBNRQNUON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432398 | |
| Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19014-04-1 | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19014-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DODECYLTRIMETHYLAMMONIUM IODIDE | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10432398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1) | |
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Synthetic Methodologies and Physicochemical Characterization
Advanced Synthesis Strategies for Dodecyltrimethylammonium (B156365) Iodide
The primary route for synthesizing dodecyltrimethylammonium iodide is through the quaternization of a tertiary amine. While traditional methods are effective, alternative approaches are being explored to enhance reaction efficiency and sustainability.
The most common and well-established method for the synthesis of this compound is the quaternization of N,N-dimethyldodecylamine with iodomethane. chemicalbook.com This reaction, a class of nucleophilic substitution known as the Menschutkin reaction, involves the nitrogen atom of the tertiary amine attacking the electrophilic methyl group of iodomethane. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, resulting in the formation of the quaternary ammonium (B1175870) cation and the displacement of the iodide ion.
The reaction is typically carried out in a suitable solvent, and the resulting this compound can often be isolated with high purity. The general reaction scheme is as follows:
CH₃(CH₂)₁₁N(CH₃)₂ + CH₃I → [CH₃(CH₂)₁₁N(CH₃)₃]⁺I⁻
The efficiency of the quaternization process is influenced by factors such as reaction temperature, solvent polarity, and the purity of the starting materials.
Sonochemistry, the application of ultrasound to chemical reactions and processes, has emerged as a promising technique for accelerating reaction rates and improving yields in various synthetic applications, including the synthesis of surfactants. taylorfrancis.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.
While specific literature detailing the sonochemical synthesis of this compound is not widely available, the principles of ultrasound-assisted synthesis are applicable to the quaternization of amines. taylorfrancis.com It is hypothesized that the use of ultrasound could potentially reduce reaction times and temperatures required for the synthesis of this compound, offering a more energy-efficient and sustainable synthetic route. Further research in this area would be beneficial to validate this approach for this specific compound.
Rigorous Purification and Purity Assessment for Research Applications
For research applications, obtaining this compound of high purity is crucial. Following synthesis, the crude product typically undergoes one or more purification steps. Recrystallization from a suitable solvent or solvent mixture is a common method to remove unreacted starting materials and by-products. The choice of solvent is critical to ensure that the desired compound crystallizes while impurities remain in the solution.
The purity of this compound is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the compound from any residual impurities and for quantifying its purity. chemicalbook.com Spectroscopic methods, as detailed in section 2.4, are also invaluable for confirming the identity and purity of the final product.
Structural Elucidation via Advanced Crystallographic Techniques
The precise three-dimensional arrangement of atoms and ions in the solid state is determined using crystallographic techniques, with X-ray diffraction being the most definitive method.
The crystal structure data for this compound is summarized in the table below. nih.gov
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21 1 |
| a (Å) | 5.7367 |
| b (Å) | 7.4012 |
| c (Å) | 21.041 |
| α (°) | 90 |
| β (°) | 91.012 |
| γ (°) | 90 |
Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to confirm the molecular structure and identity of this compound. These methods probe different aspects of the molecule's interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the dodecyltrimethylammonium cation.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group of the dodecyl chain, the methylene (B1212753) groups of the alkyl chain, and the methyl groups attached to the nitrogen atom. For the closely related dodecyltrimethylammonium chloride in CDCl₃, the trimethylammonium protons appear as a sharp singlet, while the long alkyl chain protons appear as a series of multiplets. chemicalbook.com A similar pattern is expected for the iodide salt, with slight variations in chemical shifts due to the different counter-ion.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Signals corresponding to the carbons of the trimethylammonium headgroup and the individual carbons of the dodecyl chain would be observed.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
C-H stretching vibrations of the alkyl chain and methyl groups.
CH₂ and CH₃ bending vibrations.
C-N stretching vibrations of the quaternary ammonium group. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a prominent peak corresponding to the dodecyltrimethylammonium cation [CH₃(CH₂)₁₁N(CH₃)₃]⁺. The isotopic pattern and fragmentation can further confirm the structure. The parent cation has a calculated monoisotopic mass of 228.2691 g/mol . nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide valuable information about the arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in its structure. Based on analogous compounds like dodecyltrimethylammonium chloride and trimethyldecylammonium iodide, the following characteristic chemical shifts (δ) in parts per million (ppm) can be anticipated when the spectrum is recorded in a solvent like deuterochloroform (CDCl₃) or deuterium (B1214612) oxide (D₂O):
-CH₃ (terminal methyl group of the dodecyl chain): A triplet signal around 0.8-0.9 ppm. The triplet splitting pattern arises from the coupling with the adjacent -CH₂- protons.
-(CH₂)₉- (methylene groups of the dodecyl chain): A broad multiplet in the region of 1.2-1.4 ppm. The signals for these protons overlap, creating a complex pattern.
-CH₂-N⁺- (methylene group adjacent to the nitrogen atom): A multiplet signal shifted further downfield, typically in the range of 3.2-3.4 ppm, due to the deshielding effect of the positively charged nitrogen atom.
-N⁺(CH₃)₃ (methyl groups on the nitrogen atom): A sharp singlet signal around 3.3-3.5 ppm. As these nine protons are chemically equivalent and have no adjacent protons to couple with, they appear as a single peak. researchgate.netchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:
-CH₃ (terminal methyl group): Around 14 ppm.
-(CH₂)n- (methylene groups of the dodecyl chain): A series of signals between 22 and 32 ppm.
-CH₂-N⁺- (methylene group adjacent to the nitrogen atom): Around 67 ppm.
-N⁺(CH₃)₃ (methyl groups on the nitrogen atom): Around 53 ppm. nih.gov
The specific chemical shifts can be influenced by the solvent used and the concentration of the sample, particularly at concentrations above the critical micelle concentration (CMC), where the aggregation of surfactant molecules can affect the local chemical environment of the nuclei.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Terminal -CH₃ | ~0.85 (triplet) | ~14 |
| -(CH₂)₉- | ~1.2-1.4 (multiplet) | ~22-32 |
| -CH₂-N⁺- | ~3.3 (multiplet) | ~67 |
| -N⁺(CH₃)₃ | ~3.4 (singlet) | ~53 |
UV-Visible and Fluorescence Spectroscopy for Aggregate Probing
This compound, as a cationic surfactant, forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). UV-Visible and fluorescence spectroscopy are widely used techniques to determine the CMC and to probe the microenvironment of these aggregates. tandfonline.comresearchgate.net
UV-Visible Spectroscopy: This technique can be employed to determine the CMC by using a dye as a probe. The absorption spectrum of the dye is sensitive to the polarity of its environment. Below the CMC, the dye molecules are in the polar aqueous environment. As micelles form above the CMC, the dye molecules can partition into the nonpolar core of the micelles. This change in the microenvironment leads to a shift in the maximum absorption wavelength (λmax) or a change in the absorbance of the dye. By plotting the absorbance at a specific wavelength against the surfactant concentration, a distinct break in the plot is observed at the CMC. researchgate.net
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive method for studying micellar systems. It often utilizes fluorescent probes, such as pyrene (B120774), which exhibit a fluorescence spectrum that is dependent on the polarity of the surrounding medium.
The emission spectrum of pyrene monomer shows several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio, is a sensitive indicator of the local polarity. In a polar solvent like water, the I₁/I₃ ratio is high (around 1.8-1.9). When micelles are formed, pyrene molecules are solubilized in the nonpolar core of the micelles, leading to a significant decrease in the I₁/I₃ ratio (to around 1.1-1.2). By plotting the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration, a sigmoidal curve is obtained, and the midpoint of the transition corresponds to the CMC. nih.gov
Other fluorescent probes, such as 1-anilinonaphthalene-8-sulfonate (ANS), can also be used. ANS is weakly fluorescent in water but exhibits a significant increase in fluorescence intensity and a blue shift in its emission maximum upon binding to the hydrophobic regions of micelles. nih.govdiva-portal.orgnih.gov This change in fluorescence can be monitored to determine the CMC.
Interactive Data Table: Spectroscopic Techniques for CMC Determination of Dodecyltrimethylammonium Surfactants
| Technique | Probe | Principle | Observed Change at CMC |
| UV-Visible Spectroscopy | Dyes (e.g., methyl orange) | Change in dye absorption spectrum due to partitioning into micelles. | Abrupt change in absorbance or shift in λmax. |
| Fluorescence Spectroscopy | Pyrene | Change in the I₁/I₃ ratio of pyrene emission due to change in micro-polarity. | Sigmoidal decrease in the I₁/I₃ ratio. |
| Fluorescence Spectroscopy | ANS | Increase in fluorescence intensity and blue shift of emission upon binding to micelles. | Sharp increase in fluorescence intensity. |
Micellar Self Assembly and Complex Aggregation Phenomena
Critical Micelle Concentration (CMC) Determination and Modulating Factors
The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in various physicochemical properties of the surfactant solution as a function of concentration. slideshare.net Several techniques are employed to accurately determine the CMC of DTAI, each relying on the distinct changes that occur at the onset of micellization.
For ionic surfactants like DTAI, conductivity measurement is a straightforward and widely used method for CMC determination. researchgate.net Below the CMC, the surfactant exists predominantly as individual ions (monomers), and the specific conductivity of the solution increases linearly with concentration. uniba.sk Once micelles form, the mobility of the aggregated ions is lower than that of the free monomers, leading to a change in the slope of the conductivity versus concentration plot. slideshare.net The concentration at which this break in the plot occurs is identified as the CMC. This technique is valued for its simplicity and the inexpensive instrumentation required. researchgate.net
Surface tension measurement is another primary technique for determining the CMC. As a surfactant, DTAI monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. With increasing DTAI concentration, the surface becomes saturated with monomers, and any further addition of the surfactant leads to the formation of micelles in the bulk solution. researchgate.net At this point, the surface tension of the solution remains relatively constant. The concentration at which this plateau begins corresponds to the CMC. The surface tension isotherm, a plot of surface tension versus the logarithm of surfactant concentration, provides a clear indication of the CMC. researchgate.net
Fluorescence spectroscopy offers a highly sensitive method for determining the CMC of surfactants. nih.gov This technique utilizes fluorescent probes, such as pyrene (B120774), which are sensitive to the polarity of their microenvironment. usc.es In an aqueous solution below the CMC, pyrene resides in a polar environment. However, when micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. nih.gov This change in the microenvironment leads to alterations in the fluorescence emission spectrum of pyrene, such as a shift in the emission wavelength or changes in the intensity ratio of specific vibronic bands (e.g., the I₁/I₃ ratio). usc.esncku.edu.tw By plotting these spectral changes against the surfactant concentration, the CMC can be accurately determined. nih.gov This method is particularly advantageous due to its high sensitivity. nih.gov
Temperature has a significant impact on the micellization of DTAI, influencing both the CMC and the thermodynamics of the process. The relationship between CMC and temperature is often non-monotonic, exhibiting a U-shaped curve with a minimum CMC at a specific temperature. researchgate.net This behavior is a result of the interplay between enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization.
As the temperature increases, the contribution of the enthalpy term becomes more significant. arxiv.org The enthalpy of micellization can change from endothermic to exothermic with increasing temperature. nih.gov The temperature at which ΔH°mic is zero corresponds to the minimum CMC. nih.gov The heat capacity of micellization (ΔC°p,mic), determined from the temperature dependence of ΔH°mic, provides further insight into the structural changes and water-surfactant interactions during micellization. nih.gov Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the enthalpy of micellization and determining the thermodynamic parameters. tainstruments.com
Table 1: Thermodynamic Parameters of Micellization for Dodecyltrimethylammonium (B156365) Halides at Different Temperatures Note: Data for Dodecyltrimethylammonium Iodide (DTAI) is often compared with its halide counterparts, Dodecyltrimethylammonium Chloride (DTAC) and Dodecyltrimethylammonium Bromide (DTAB), to understand counterion effects. The following table is illustrative of the types of data obtained for the dodecyltrimethylammonium halide series.
Interactive Table:
| Surfactant | Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
|---|---|---|---|---|---|
| DTAC | 298.15 | 20.0 | -28.5 | -0.8 | 27.7 |
| DTAB | 298.15 | 15.6 | -29.4 | -3.5 | 25.9 |
This table is a representative example based on typical trends and may not reflect specific experimental values from a single source.
The nature of the counterion significantly influences the micellization of dodecyltrimethylammonium surfactants. nih.gov For the halide series (Cl⁻, Br⁻, I⁻), the CMC generally decreases as the counterion becomes larger and less hydrated (I⁻ > Br⁻ > Cl⁻). nih.gov This is because larger, less hydrated counterions like iodide are more effective at neutralizing the charge of the cationic head groups in the micelle. nih.govacs.org This increased counterion binding reduces the electrostatic repulsion between the head groups, thus favoring micelle formation at a lower surfactant concentration. researchgate.net The degree of counterion binding (β) to the micelles increases in the order Cl⁻ < Br⁻ < I⁻, which correlates with the decreasing CMC values. researchgate.net
The aggregation behavior of DTAI is sensitive to the presence of co-solutes and electrolytes in the solution.
Electrolytes: The addition of an inorganic salt with a common anion (e.g., NaI) typically leads to a decrease in the CMC of DTAI. researchgate.net The added counterions help to screen the electrostatic repulsions between the positively charged head groups of the surfactant molecules in the micelles, thereby promoting aggregation at lower concentrations. researchgate.net This effect becomes more pronounced with increasing electrolyte concentration.
Organic Additives/Co-solutes: The effect of organic co-solutes, such as alcohols, on the CMC of DTAI is more complex and depends on the nature of the additive. scispace.comresearchgate.net Short-chain alcohols can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution. mdpi.com Conversely, some organic additives can be incorporated into the micelles, affecting their size, shape, and stability. nih.gov Aromatic anions, for instance, can induce synergistic effects, significantly reducing the CMC. nih.gov The presence of co-solutes can alter the solvent properties, which in turn affects the hydrophobic interactions driving micellization. researchgate.net
Thermodynamics of Micellization Processes
The self-assembly of surfactant monomers into micelles is a thermodynamically driven process, governed by changes in Gibbs free energy, enthalpy, and entropy. The hydrophobic effect is the primary driving force for micellization, where the removal of the hydrophobic alkyl chains from the aqueous environment leads to a significant increase in the entropy of the system.
Standard Free Energy, Enthalpy, and Entropy of Micelle Formation
The spontaneity of micelle formation is dictated by the standard Gibbs free energy of micellization (ΔG°mic), which is typically negative. This negative value arises from the interplay between the standard enthalpy (ΔH°mic) and standard entropy (ΔS°mic) of micellization, as described by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
The standard enthalpy of micellization can be endothermic or exothermic depending on the temperature and the specific surfactant. For dodecyltrimethylammonium chloride (DTAC), a close analogue of this compound, ΔH°mic has been observed to decrease with increasing temperature, transitioning from an endothermic to an exothermic process. nih.gov The standard free energy of micellization for dodecyltrimethylammonium bromide (DTAB) has been shown to become less negative as the volume fraction of an organic co-solvent like methanol (B129727) increases, indicating that micellization becomes less favorable in such mixed media. researchgate.net
The thermodynamic parameters of micellization are also influenced by the nature of the counterion. For instance, the standard enthalpy of micellization becomes more exothermic with an increasing size of the halide counterion. researchgate.net
Below is a table summarizing the general thermodynamic characteristics of micellization for dodecyltrimethylammonium salts:
| Thermodynamic Parameter | General Observation for Dodecyltrimethylammonium Salts | Driving Force |
| ΔG°mic | Negative, indicating a spontaneous process. nih.gov | The overall result of enthalpic and entropic contributions. |
| ΔH°mic | Can be positive (endothermic) or negative (exothermic), and is temperature-dependent. nih.gov | Transfer of hydrophobic tails to the micelle core and changes in headgroup interactions. |
| ΔS°mic | Large and positive. nih.gov | Release of structured water molecules from around the hydrophobic tails (hydrophobic effect). rsc.org |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful and direct technique for determining the key thermodynamic parameters of micelle formation. nih.govspringernature.com This method measures the heat released or absorbed when a concentrated surfactant solution is titrated into a solvent (typically water). youtube.com
The resulting thermogram provides a wealth of information. The critical micelle concentration (CMC) can be identified from the inflection point of the titration curve. The enthalpy of micellization (ΔH°mic) is directly determined from the heat change per mole of surfactant micellized. From the CMC and ΔH°mic, the standard Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can be calculated using the Gibbs-Helmholtz equation. tainstruments.com
ITC has been extensively used to study the thermodynamics of micellization for various surfactants, including dodecyltrimethylammonium chloride (DTAC). nih.gov These studies have provided detailed insights into the effects of temperature, salt concentration, and co-solvents on the thermodynamic parameters of micellization. nih.gov The precision of ITC allows for the determination of the heat capacity of micellization (ΔCp,mic) from the temperature dependence of the enthalpy, which provides further information about the hydrophobic interactions involved in the process. nih.gov
Micellar Structure, Morphology, and Dynamics
The aggregation of this compound in solution leads to the formation of various self-assembled structures, with the specific morphology being dependent on factors such as concentration, temperature, and the presence of additives.
Formation of Spherical and Rod-like Micelles
At concentrations just above the critical micelle concentration (CMC), this compound, like other single-chain surfactants, typically forms spherical micelles. mdpi.com In these structures, the hydrophobic dodecyl chains are sequestered in the core, away from the aqueous environment, while the positively charged trimethylammonium headgroups are located at the micelle-water interface.
As the surfactant concentration increases, a transition from spherical to rod-like or cylindrical micelles can occur. This sphere-to-rod transition is driven by a reduction in the electrostatic repulsion between the headgroups, which can be facilitated by the binding of counterions (iodide ions in this case) to the micellar surface. The addition of salts or other surfactants can also induce this morphological change.
Vesicular Aggregates and Phase Transitions
Under certain conditions, this compound can participate in the formation of vesicular aggregates. Vesicles are closed, bilayer structures that enclose a small volume of the aqueous solvent. mdpi.com The formation of vesicles often occurs in mixtures of cationic and anionic surfactants (catanionic systems) or with phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC). mdpi.commdpi.com
In these mixed systems, the electrostatic attraction between the oppositely charged headgroups leads to a more compact packing of the surfactant molecules, favoring the formation of bilayers over spherical or rod-like micelles. These vesicular structures can undergo phase transitions, for instance, from a gel-like state to a more fluid liquid-crystalline state upon an increase in temperature. mdpi.com The thermal behavior of such systems, including the enthalpies of phase transitions, can be studied using techniques like differential scanning calorimetry (DSC). nih.gov
Mixed Micellar Systems with Other Surfactants
This compound can form mixed micelles with a variety of other surfactants, including anionic, non-ionic, and other cationic surfactants. The formation of mixed micelles often exhibits synergistic effects, meaning that the CMC of the mixture is lower than that of the individual components.
The interactions in these mixed systems are governed by the interplay of electrostatic and hydrophobic forces between the constituent surfactant molecules. For example, in mixtures of dodecyltrimethylammonium chloride (DoTAC) and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), strong synergistic interactions are observed due to the electrostatic attraction between the oppositely charged headgroups. acs.org
The behavior of mixed micellar systems can be described by theoretical models such as the regular solution theory, which uses an interaction parameter (β) to quantify the degree of synergism or antagonism in the mixture. acs.org Studies on mixed systems of dodecyltrimethylammonium bromide (DTAB) with non-ionic surfactants like Triton X-100 have also been conducted, providing insights into the composition and structure of the mixed micelles. conicet.gov.ar The formation of mixed micelles with other cationic surfactants, such as the double-chained didodecyldimethylammonium (B1216837) bromide (DDAB), has also been investigated. acs.org
Aggregation Number Determination via Fluorescence Quenching and ITC
The aggregation number (Nagg), which represents the average number of surfactant molecules in a single micelle, is a crucial parameter for understanding micellar systems. Two powerful techniques, fluorescence quenching and isothermal titration calorimetry (ITC), are widely employed for its determination.
Fluorescence Quenching: This technique relies on monitoring the quenching of a fluorescent probe's emission by a quencher molecule within the micellar environment. nih.gov For cationic surfactants like DTAI, a common approach involves using a hydrophobic fluorescent probe, such as pyrene, which preferentially resides within the micelle's core. A quencher, also partitioned into the micelles, can then reduce the fluorescence intensity. The degree of quenching is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number. nih.gov Time-resolved fluorescence quenching can provide detailed information on the distribution of the quencher and the dynamics of the quenching process. researchgate.net Studies on similar dodecyltrimethylammonium surfactants, such as dodecyltrimethylammonium bromide (DTAB), have shown that aggregation numbers can be influenced by factors like counterion type and concentration. researchgate.netresearchgate.net For instance, the aggregation number of dodecyltrimethylammonium (DoTA+) micelles was found to be around 65 in the presence of polyacrylate, similar to that in 50 mM DTAB solutions. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat changes associated with molecular interactions, including micelle formation and dilution. tainstruments.com By performing dilution experiments of a concentrated surfactant solution, the enthalpy of demicellization can be determined. nih.govacs.orgacs.org This data, when fitted to appropriate models, can yield not only the aggregation number but also other key thermodynamic parameters like the Gibbs free energy and entropy of micellization. acs.orgacs.org This method has been successfully applied to various surfactants, including dodecyltrimethylammonium bromide, providing aggregation numbers that are comparable to those obtained by fluorescence methods. nih.govacs.org A significant advantage of ITC is its ability to provide a comprehensive thermodynamic profile of the self-assembly process. acs.orgnih.gov
Table 1: Comparison of Techniques for Aggregation Number Determination
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Fluorescence Quenching | Measures the decrease in fluorescence intensity of a probe due to a quencher within the micelle. nih.gov | Aggregation number, quencher distribution, micellar dynamics. researchgate.net | High sensitivity, applicable to a wide range of systems. nih.gov | Requires careful selection of probe and quencher, potential for probe-induced perturbations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat absorbed or released during the dilution of a micellar solution. nih.govacs.orgacs.org | Aggregation number, enthalpy, entropy, and Gibbs free energy of micellization. acs.orgacs.org | Provides a complete thermodynamic profile, does not require external probes. acs.orgnih.gov | Lower throughput, may require higher sample concentrations. |
Theoretical and Computational Insights into Aggregation
To complement experimental findings, theoretical models and computational simulations offer a molecular-level understanding of the forces and structures involved in DTAI micelle formation.
Atomistic molecular dynamics (MD) simulations provide a powerful tool to observe the spontaneous self-assembly of surfactant molecules into micelles in a virtual environment. frontiersin.org These simulations, which model the interactions between individual atoms, can capture the entire process of micellization, from the initial aggregation of monomers to the formation of stable micelles. nih.gov While computationally intensive, MD simulations have been successfully used to study the self-assembly of similar surfactants, revealing multi-stage aggregation processes that include the formation of small oligomers followed by a ripening process where larger aggregates grow. nih.gov These simulations can provide valuable information on the kinetics of assembly, including monomer addition and detachment rates. nih.govstrath.ac.uk
MD simulations also allow for a detailed analysis of the internal structure of the formed micelles and their interactions with the surrounding solvent (water). strath.ac.uk Simulations of similar surfactant micelles have shown a distinct hydrophobic core composed of the alkyl tails, shielded from the water by a hydrophilic shell of headgroups. nih.gov These studies reveal the extent of water penetration into the micellar structure, typically up to the region connecting the headgroup to the tail. nih.govstrath.ac.uk The simulations can also characterize the distribution and solvation of counterions, such as iodide, in the vicinity of the micelle surface, forming a Stern layer. nih.gov Furthermore, the solvent accessible surface area (SASA) of the micelle, which can be broken down into hydrophobic and hydrophilic contributions, can be calculated to understand the interface with the solvent. mdpi.com
The concept of the critical packing parameter (p) provides a simple yet effective framework for predicting the morphology of self-assembled surfactant aggregates. pku.edu.cnresearchgate.net The packing parameter is defined as p = v / (a * l), where 'v' is the volume of the hydrophobic tail, 'a' is the effective area of the headgroup at the micelle surface, and 'l' is the length of the tail. pku.edu.cn The value of 'p' dictates the preferred geometry of the aggregate:
p < 1/3: Spherical micelles
1/3 < p < 1/2: Cylindrical or rod-like micelles
1/2 < p < 1: Vesicles or bilayers
p > 1: Inverted structures researchgate.netbiorxiv.orgbiorxiv.org
For a given surfactant like DTAI, the volume and length of the dodecyl tail are relatively fixed. pku.edu.cn Therefore, the headgroup area, which is influenced by factors such as electrostatic repulsion between the charged trimethylammonium groups and counterion binding, plays a crucial role in determining the packing parameter and, consequently, the micelle shape. pku.edu.cn By modifying solution conditions, such as ionic strength, it is possible to alter the effective headgroup area and thus manipulate the morphology of the aggregates. pku.edu.cn Theoretical calculations based on quantum mechanics can also be employed to estimate the critical packing parameter. researchgate.net
Interactions with Biomacromolecules and Supramolecular Systems
Polyelectrolyte-Surfactant Complexation
The association of DTAI with oppositely charged polyelectrolytes in aqueous solutions leads to the formation of polyelectrolyte-surfactant complexes (PESCs). This process is driven by a combination of forces and results in the formation of new aggregated structures with distinct properties from the individual components. While much of the detailed research in this area has been conducted with the bromide analogue, dodecyltrimethylammonium (B156365) bromide (DTAB), the fundamental principles governing the interaction of the dodecyltrimethylammonium cation with anionic polyelectrolytes are directly applicable to DTAI.
The initial driving force for the interaction between the dodecyltrimethylammonium cation and an anionic polyelectrolyte is primarily electrostatic attraction. The positively charged trimethylammonium headgroup of the surfactant is drawn to the negatively charged sites on the polyelectrolyte chain, such as the phosphate (B84403) groups in DNA or the sulfonate groups in sodium poly(styrenesulfonate). nih.govnih.gov This initial binding is often a precursor to more complex associative behavior.
Following the initial electrostatic interaction, hydrophobic forces play a crucial role in the formation and stabilization of the complexes. The hydrophobic dodecyl tails of the surfactant molecules tend to self-associate to minimize their contact with the aqueous environment. This leads to the formation of micelle-like aggregates along the polyelectrolyte chain. nih.gov The presence of the polyelectrolyte significantly lowers the critical concentration at which these surfactant aggregates form, compared to the critical micelle concentration (CMC) of the free surfactant in solution. nih.gov The interplay between these two forces—electrostatic attraction guiding the surfactant to the polymer and hydrophobic interactions driving the aggregation—is fundamental to the complexation process. The relative dominance of electrostatic versus hydrophobic interactions can be influenced by factors such as the charge density of the polyelectrolyte and the ionic strength of the solution. nih.gov
The formation and properties of aggregates between dodecyltrimethylammonium iodide and polyelectrolytes are investigated using a variety of physical techniques.
Turbidimetry: The formation of insoluble polyelectrolyte-surfactant complexes often results in an increase in the turbidity of the solution. Turbidity measurements can be used to monitor the extent of complex formation and precipitation as a function of surfactant concentration or other variables. This technique is particularly useful for identifying the point of charge neutralization and subsequent phase separation. nottingham.ac.uk
Viscometry: The viscosity of a polyelectrolyte solution is highly sensitive to its conformation. The binding of surfactants can induce significant changes in the hydrodynamic volume of the polymer chain, leading to measurable changes in the solution's viscosity. These changes provide insights into the conformational state of the polyelectrolyte within the complex.
Light Scattering: Dynamic Light Scattering (DLS) is a powerful tool for characterizing the size (hydrodynamic diameter) and size distribution of the polymer-surfactant aggregates in solution. researchgate.netresearchgate.net Static Light Scattering (SLS) can be employed to determine the molar mass and provides information about the structure and shape of the complexes formed. mdpi.com Light scattering studies on similar systems, such as those involving n-dodecyltrimethylammonium bromide, have been used to measure the aggregation numbers and effective charges of the micelles formed. rsc.org
The binding of dodecyltrimethylammonium cations to a polyelectrolyte chain is a highly cooperative process. nih.gov This means that the binding of one surfactant molecule facilitates the binding of subsequent molecules. This cooperativity arises from the favorable hydrophobic interactions between the alkyl tails of the surfactant molecules. Once a few surfactant molecules are electrostatically bound to the polymer, their alkyl tails create a hydrophobic microenvironment that promotes the aggregation of further surfactant molecules.
As more cationic surfactant molecules bind to the anionic polyelectrolyte, their positive charges progressively neutralize the negative charges on the polymer backbone. This process of charge neutralization continues until the isoelectric point is reached, where the net charge of the complex is zero. nih.gov At this point, the complex is often least soluble, leading to precipitation or the formation of a turbid suspension. The charge neutralization can be "super-stoichiometric," meaning that more than one positive charge on the adsorbed surfactant is required to neutralize a single negative charge on the polyelectrolyte surface, a phenomenon that depends on the mismatch between the charge spacing on the polymer and the surfactant aggregate. nih.gov
The interaction with dodecyltrimethylammonium surfactants can induce significant structural changes in biopolymers like DNA. Studies with the analogous surfactant, DTAB, have shown that it binds cooperatively with DNA, resulting in the formation of complexes containing hydrophobic, micelle-like clusters. nih.gov This interaction can affect the stability of the DNA double helix. For instance, DTAB has been shown to stabilize the DNA helix. nih.gov The binding of the surfactant leads to a more compact conformation of the DNA molecule as the charges are neutralized and hydrophobic domains are formed. These structural modifications are of great interest in the context of gene delivery, where cationic surfactants are used to condense DNA into nanoparticles for cellular uptake.
Interactions with Model Biological Membranes and Lipid Bilayers
This compound interacts with lipid bilayers, which serve as models for biological membranes. These interactions can perturb the structure and phase behavior of the lipid assembly.
The thermotropic phase behavior of phosphatidylcholine bilayers, such as those made from dipalmitoylphosphatidylcholine (DPPC), is characterized by distinct phase transitions, including a pre-transition (gel to ripple phase) and a main transition (ripple to liquid crystalline phase) at specific temperatures (Tm). nih.govnih.gov The introduction of DTAI into these systems can alter this behavior.
Research has shown that the effect of dodecyltrimethylammonium halides on the main phase transition temperature of phosphatidylcholine bilayers depends on the method of incorporation. nih.gov When DTAI is added directly to the lipid phase before hydration, it causes a more pronounced effect on the Tm compared to when it is added to the surrounding water phase. nih.gov The presence of the surfactant can disrupt the ordered packing of the lipid acyl chains, leading to a broadening of the phase transition peak and a shift in the transition temperature. This indicates a decrease in the cooperativity of the transition. nih.gov
In phosphatidylcholine bilayers containing cholesterol, the addition of DTAI to the aqueous phase leads to the formation of surfactant-poor and surfactant-rich domains, resulting in asymmetrical phase transitions. nih.gov When incorporated directly into the lipid phase, the transitions are nearly symmetrical. nih.gov The iodide counterion, being less hydrated and more polarizable than bromide or chloride, can also influence the interaction at the bilayer interface.
The following table summarizes the effect of this compound (DTAI) on the main phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) bilayers, both with and without cholesterol, based on the method of surfactant addition.
| System Composition | Method of Surfactant Addition | Effect on Main Transition Temperature (Tm) | Transition Characteristics | Reference |
|---|---|---|---|---|
| DPPC without Cholesterol | Added to Water Phase | More pronounced effect on Tm compared to addition to the lipid phase. | Asymmetrical transitions, suggesting the formation of surfactant-poor and surfactant-rich domains. | nih.gov |
| DPPC with Cholesterol | Added to Water Phase | Less pronounced effect on Tm compared to addition to the lipid phase. | Asymmetrical transitions. | nih.gov |
| DPPC with Cholesterol | Added to Lipid Phase (Mixed Film) | More pronounced effect on Tm. | Nearly symmetrical transitions. | nih.gov |
Modulation of Membrane Permeability and Structure
This compound (DTAI) is a quaternary ammonium (B1175870) compound that, as a cationic surfactant, actively interacts with the lipid bilayers of cell membranes. Its effects on the structure and properties of these membranes have been a subject of detailed investigation, particularly concerning its influence on the thermotropic phase behavior of model membranes like phosphatidylcholine bilayers.
Studies have shown that DTAI, along with its halide counterparts (chloride and bromide versions), alters the physical state of lipid bilayers. The interaction is highly dependent on the method of introduction of the surfactant into the membrane system. When DTAI is incorporated directly into the lipid phase, its effect on the main phase transition temperature (Tm) of phosphatidylcholine bilayers containing cholesterol is more pronounced compared to when it is added to the surrounding water phase. nih.gov This suggests a direct and potent disruption of the lipid packing. In contrast, in the absence of cholesterol, the effect is more significant when DTAI is added to the water phase. nih.gov
Furthermore, the nature of the phase transition is affected. When added to the aqueous phase, DTAI induces asymmetrical phase transitions, which points to the formation of distinct domains within the bilayer: some areas that are rich in the surfactant and others that are poor in it. nih.gov However, when mixed into the lipid phase from the start, the transitions are nearly symmetrical. nih.gov These findings indicate that DTAI doesn't distribute uniformly and can create localized changes in membrane structure and fluidity. Research utilizing techniques such as ¹H NMR and ³¹P NMR spectroscopy has further elucidated these interactions, showing that DTAI can alter the structural dynamics within the lipid bilayer. nih.govresearchgate.net The presence of DTAI can influence the ability of other molecules, such as phenyltin compounds, to induce structural changes, indicating a competitive or modifying interaction at the membrane level. nih.govresearchgate.net
Host-Guest Chemistry in Supramolecular Assemblies
The unique molecular structure of this compound, featuring a positively charged hydrophilic head and a long hydrophobic tail, makes it an ideal candidate for participation in host-guest chemistry and the formation of larger supramolecular structures.
Complexation with Macrocyclic Receptors (e.g., Calixarenes, Cyclodextrins)
The dodecyltrimethylammonium cation can act as a "guest" molecule, fitting into the cavities of larger "host" macrocycles like calixarenes and cyclodextrins.
Calixarenes: These are cup-shaped macrocycles with a hydrophobic cavity that can encapsulate other molecules. rsc.orgresearchgate.net The binding of cationic guests like the dodecyltrimethylammonium ion is driven by non-covalent interactions, including cation-π interactions between the positively charged nitrogen and the electron-rich aromatic walls of the calixarene (B151959) cavity, as well as hydrophobic interactions involving the dodecyl chain. researchgate.netnih.gov The specific geometry and functional groups on the calixarene's "rims" can be tailored to control the strength and selectivity of this binding. rsc.orguvic.ca
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone shape with a hydrophilic exterior and a hydrophobic interior. nih.gov They are well-known for their ability to form inclusion complexes with guest molecules that fit wholly or partially within their cavity. nih.gov Studies on similar quaternary ammonium compounds, such as tetrabutylammonium (B224687) iodide, demonstrate that the hydrophobic alkyl chains are encapsulated within the cyclodextrin (B1172386) cavity, driven primarily by the hydrophobic effect. ias.ac.inias.ac.in This complexation is typically of a 1:1 stoichiometry. ias.ac.inias.ac.in The presence of the iodide salt can influence the thermodynamics of complex formation. nih.gov The encapsulation is substantiated by techniques like ¹H NMR, which shows chemical shifts of the guest's protons upon entering the host's cavity. ias.ac.inias.ac.in
Formation of Supramolecular Amphiphiles
A supramolecular amphiphile is a complex formed by the non-covalent association of multiple molecules, resulting in a larger structure that possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. These structures are capable of self-assembly into organized systems like micelles, vesicles, or nanofibers. nih.gov
This compound is itself a classic amphiphile. Its structure, comprising a hydrophilic trimethylammonium headgroup and a hydrophobic 12-carbon dodecyl tail, is the basis for its surfactant properties. nih.gov In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), DTAI molecules spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails cluster together in the core to minimize contact with water, while the hydrophilic heads form the outer surface, interacting with the aqueous environment.
Advanced Material Science and Nanotechnology Applications
Role as Structural Directing Agents in Nanomaterial Synthesis
As a cationic surfactant, Dodecyltrimethylammonium (B156365) iodide functions as a versatile structure-directing agent (SDA). It self-assembles in solution to form micelles and other liquid crystalline phases that serve as templates or scaffolds for the synthesis of inorganic materials with controlled architectures at the nanoscale.
In template-directed synthesis, DTAI molecules organize into supramolecular structures, such as spherical or cylindrical micelles, which guide the nucleation and growth of inorganic precursors. The positively charged headgroups of the DTAI molecules attract and organize negatively charged inorganic species (e.g., silicate (B1173343) or aluminate anions) through electrostatic interactions. This process is fundamental to the liquid crystal templating mechanism. nih.gov
Research has demonstrated the critical role of the surfactant's structure and its counter-ion in determining the final morphology of the synthesized nanoparticles. nih.govmdpi.com While much of the foundational work has been done with cetyltrimethylammonium bromide (CTAB), the principles are directly applicable to DTAI. The iodide ion, in particular, has been shown to have a profound influence on the growth of certain metallic nanostructures. For instance, in the synthesis of gold nanoparticles, iodide ions can selectively bind to specific crystallographic facets (e.g., Au{111}), inhibiting growth on these faces and promoting anisotropic growth to form structures like nanorods and nanoprisms. nih.govresearchgate.netacs.org This shape-directing effect is highly dependent on the iodide concentration. nih.gov The DTAI, carrying its own iodide counter-ion, provides a localized source of these shape-directing ions directly at the interface of the micellar template and the growing nanocrystal.
This table is generated based on findings from studies on iodide's role in gold nanoparticle synthesis.
DTAI is instrumental in the synthesis of mesoporous materials, particularly mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov The synthesis generally follows a sol-gel process where DTAI micelles act as the pore-forming template. nih.gov The process involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), around the organized DTAI assemblies. researchgate.net
After the silica framework has formed around the surfactant templates, the organic DTAI is removed, typically through calcination or solvent extraction, leaving behind a network of uniform, well-defined pores. The size and shape of these pores are directly correlated to the size and shape of the original DTAI micelles. nih.gov
Researchers can tune the properties of the resulting porous materials by adjusting synthesis parameters:
Surfactant Concentration: Affects micelle shape and packing, influencing the final pore structure (e.g., hexagonal, cubic).
Temperature: Influences both the sol-gel reaction kinetics and the surfactant's self-assembly behavior.
pH: Governs the rate of silica condensation and the electrostatic interactions between the silicate species and the cationic DTAI headgroups. nih.gov
Additives: Co-solvents or salts can alter the micellar structure and, consequently, the pore size and wall thickness.
The ability to precisely control these parameters allows for the fabrication of porous materials with tailored pore diameters, volumes, and surface areas for applications in catalysis, separation, and drug delivery. elsevierpure.comresearchgate.netresearchgate.net
Colloidal Stability and Particle Dispersion Engineering
The stability of nanoparticles in a liquid medium is paramount for many of their applications. Aggregation can lead to a loss of the unique size-dependent properties of nanomaterials. DTAI, as a surface-active agent, plays a key role in ensuring the colloidal stability of nanoparticle dispersions.
DTAI stabilizes nanoparticles in a dispersion through a combination of electrostatic and steric repulsion mechanisms. When added to a colloidal system, DTAI molecules adsorb onto the surface of the nanoparticles.
Electrostatic Stabilization: The cationic trimethylammonium headgroups form a positively charged layer on the nanoparticle surface. This creates a repulsive electrostatic force between adjacent particles, preventing them from approaching one another and aggregating. This effect is particularly strong in polar solvents like water.
Steric Stabilization: The long, hydrophobic dodecyl chains extend from the nanoparticle surface into the surrounding medium. These chains create a physical barrier that sterically hinders close contact between particles. When two particles approach, the compression or overlapping of these hydrocarbon chains is entropically and energetically unfavorable, leading to repulsion.
The combination of these two mechanisms provides robust stabilization for a wide range of nanoparticles, including metallic, metal oxide, and quantum dot systems.
The concentration of DTAI and the presence of its iodide counter-ion significantly influence nanoparticle aggregation. Below its critical micelle concentration (CMC), DTAI exists as individual ions that can adsorb to particle surfaces. Above the CMC, it forms micelles that can encapsulate or stabilize nanoparticles.
The iodide ion can specifically impact aggregation. In some systems, strong adsorption of iodide can neutralize the surface charge provided by the cationic headgroup, potentially reducing electrostatic repulsion and leading to aggregation if not counteracted by sufficient steric hindrance. Conversely, as noted in gold nanoparticle synthesis, the controlled adsorption of iodide is essential for preventing the aggregation that would result from uncontrolled, isotropic growth. nih.govacs.org The balance between the stabilizing effect of the DTAI's amphiphilic structure and the specific interactions of the iodide ion is crucial for controlling the dispersion state. Studies on similar systems have shown that an excess of certain ions can cause rapid agglomeration of nanoparticles. nih.gov
Development of Functional Nano-Objects via Electrostatic Self-Assembly
Electrostatic self-assembly is a powerful bottom-up strategy for creating complex, functional nano-objects from simpler building blocks. frontiersin.orgnih.govresearchgate.net This approach relies on the attractive forces between oppositely charged species to drive the formation of ordered structures in solution. nih.govmdpi.com
In this context, DTAI can act as a cationic building block. It can interact with negatively charged macromolecules, such as polyelectrolytes (e.g., poly(styrene sulfonate)) or biological molecules like DNA, to form well-defined nano-assemblies. The process is driven by the electrostatic attraction between the positive quaternary ammonium (B1175870) group of DTAI and the negative charges on the polymer backbone.
The resulting structures can range from spheres and rods to more complex networks, with sizes spanning from tens to hundreds of nanometers. nih.govmdpi.com The final morphology is determined by a delicate interplay of several factors:
The charge ratio between the cationic surfactant and the anionic polyelectrolyte.
The rigidity and architecture of the polymer chain.
Secondary interactions, such as hydrophobic interactions between the dodecyl tails of the DTAI molecules, which can provide directionality to the assembly process. mdpi.com
By carefully selecting the components and controlling the assembly conditions, it is possible to fabricate functional nano-objects with tailored properties for applications in areas such as catalysis and sensing. mdpi.com
Surfactant-Dye Assemblies as 3D Materials
The interaction between cationic surfactants like dodecyltrimethylammonium iodide and anionic dyes can lead to the formation of organized molecular assemblies. These assemblies are driven by both electrostatic interactions between the positively charged surfactant headgroup and the negatively charged dye molecules, as well as hydrophobic interactions between the surfactant tails. The resulting surfactant-dye complexes can precipitate from solution or form ordered phases, which can be harnessed as precursors or templates for three-dimensional materials.
The specific architecture of these assemblies is governed by factors such as the concentration of the surfactant and dye, the temperature, and the ionic strength of the medium. By controlling these parameters, it is possible to guide the self-assembly process towards specific morphologies, such as micelles, vesicles, or lamellar structures. These ordered structures can then, in principle, be solidified or cross-linked to create stable 3D materials with embedded, aligned dye molecules, potentially leading to materials with unique optical or electronic properties.
Research on the closely related compound, dodecyltrimethylammonium bromide (DTAB), and its interaction with anionic dyes such as methyl orange and methylene (B1212753) blue, provides insight into the binding mechanisms that would be analogous for this compound. The binding constant is a measure of the strength of the interaction between the surfactant and the dye.
Table 1: Illustrative Binding Constants of Dodecyltrimethylammonium Bromide (DTAB) with Anionic Dyes
| Interacting Species | Binding Constant (K) | Technique | Reference |
|---|---|---|---|
| DTAB and Methyl Orange | Varies with conditions | UV-Vis Spectroscopy | bepls.com |
| DTAB and Sunset Yellow | 0.22 mM⁻¹ | UV-Vis Spectroscopy | researchgate.net |
This table is illustrative and based on data for the analogous compound dodecyltrimethylammonium bromide (DTAB) to demonstrate the principles of surfactant-dye interactions.
The stability and structure of these surfactant-dye aggregates can be further studied using techniques like dynamic light scattering (DLS) to determine the size and distribution of the resulting particles.
Integration into Polymeric and Hybrid Nanostructures
This compound can also play a significant role in the synthesis and stabilization of polymeric and hybrid nanostructures. Its function in these systems is primarily as a templating agent, a stabilizer, or a co-assembly component. The cationic nature of this compound allows it to interact with anionic polymers or the negatively charged surfaces of inorganic nanoparticles, facilitating the formation of well-defined nanostructures.
In the context of polymeric nanoparticles, this compound can be used in emulsion polymerization processes. The surfactant forms micelles that can encapsulate monomers. Upon polymerization, the surfactant molecules can remain at the surface of the resulting polymer nanoparticles, providing colloidal stability through electrostatic repulsion.
For hybrid nanostructures, which combine organic and inorganic components, this compound can act as a bridge between the two phases. For instance, it can adsorb onto the surface of negatively charged inorganic nanoparticles, such as silica or gold, and then interact with a polymer matrix. This can lead to a more homogeneous dispersion of the nanoparticles within the polymer, enhancing the mechanical, optical, or electronic properties of the resulting hybrid material. The formation of these complex structures is often a result of the interplay between electrostatic and hydrophobic interactions. manchester.ac.uk
The integration of cationic surfactants into polymeric systems can influence the final morphology of the nanostructures, leading to the formation of spheres, rods, or vesicles depending on the relative concentrations of the components and the processing conditions. manchester.ac.uk The use of block copolymers, which are macromolecules composed of two or more different polymer chains, in conjunction with surfactants like this compound, opens up further possibilities for creating highly ordered and functional nanomaterials. kocw.or.krnih.govnih.gov
Table 2: Potential Roles of this compound in Nanostructure Formation
| Nanostructure Type | Potential Role of this compound | Driving Interaction | Potential Outcome |
|---|---|---|---|
| Polymeric Nanoparticles | Stabilizer, Emulsifier | Electrostatic & Hydrophobic | Colloidally stable nanoparticles |
| Hybrid Nanostructures | Surface Modifier, Bridging Agent | Electrostatic & Hydrophobic | Homogeneous dispersion of nanoparticles in a polymer matrix |
| Polymer-Surfactant Complexes | Co-assembly Component | Electrostatic & Hydrophobic | Formation of ordered nanostructures (micelles, rods, etc.) |
Computational and Theoretical Methodologies
Molecular Dynamics Simulations for Interfacial and Solution Behavior
Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the dynamic behavior of molecules over time. While specific MD studies on dodecyltrimethylammonium (B156365) iodide are limited in publicly available literature, extensive research on the closely related dodecyltrimethylammonium bromide (DTAB) and other cationic surfactants provides a strong basis for understanding the expected behavior of DTAI.
Probing Ion-Binding Affinity and Counterion Distribution
MD simulations are instrumental in probing the binding affinity of ions to surfactant aggregates and the distribution of counterions at the micellar interface. For cationic surfactants like DTAI, the iodide counterion plays a significant role in modulating the properties of the micelles.
Simulations of dodecyltrimethylammonium micelles with halide counterions reveal that the distribution of counterions is not uniform at the micelle surface. The iodide ion (I⁻), being larger and more polarizable than bromide (Br⁻) or chloride (Cl⁻), is expected to exhibit a stronger interaction with the positively charged trimethylammonium headgroup. This stronger binding leads to a more effective neutralization of the headgroup charge, which in turn influences micellar properties such as size, shape, and the critical micelle concentration (CMC).
The distribution of counterions is often characterized by a "condensed" layer of ions closely associated with the micelle surface and a more diffuse outer layer. researchgate.net MD simulations can quantify the fraction of counterions in this condensed layer and their residence time, providing a measure of the ion-binding affinity. researchgate.net For DTAI, it is anticipated that a higher fraction of iodide ions would be found in the condensed layer compared to its lighter halide counterparts. This increased counterion binding would reduce the electrostatic repulsion between the headgroups, favoring the formation of larger and more compact micelles.
Simulation of Surfactant Monolayers at Interfaces
The behavior of DTAI at interfaces, such as the air-water interface, is fundamental to its role as a surfactant. MD simulations can model the formation and structure of surfactant monolayers, providing details on molecular orientation, packing density, and interfacial thickness.
Studies on similar cationic surfactants, like tetradecyltrimethylammonium bromide, at the air-water interface have shown that the surfactant molecules arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic headgroups solvated by water. acs.org The presence and nature of the counterion significantly influence the packing of the surfactant molecules in the monolayer. researchgate.net
Quantum Chemical Investigations of Molecular Charge Distribution
Quantum chemical calculations offer a powerful tool to investigate the electronic structure and charge distribution within a molecule, providing fundamental data for the development of accurate force fields used in molecular dynamics simulations.
A detailed quantum chemical investigation of the dodecyltrimethylammonium cation has been performed to determine the distribution of the positive charge. nih.govresearchgate.net These studies reveal that the positive charge is not solely localized on the nitrogen atom of the trimethylammonium headgroup but is delocalized over the entire headgroup and even extends to the first few methylene (B1212753) groups of the alkyl tail. nih.govresearchgate.netscite.ai
Various quantum methods, including CHELP, CHELPG, MK, and NPA, have been employed to calculate the atomic partial charges. nih.govresearchgate.net A key finding is that methods based on the electrostatic potential can sometimes lead to an unrealistic alternating pattern of positive and negative charges along the alkyl chain. In contrast, methods like Natural Population Analysis (NPA) and those based on the Atomic Polar Tensor (APT) show a more chemically intuitive, steady decrease in partial charge along the tail. nih.govresearchgate.net
The delocalization of the positive charge has important implications for how the DTAI molecule interacts with its environment. It affects the strength and nature of the interaction with water molecules, counterions, and other surfactant molecules. This detailed charge distribution is crucial for constructing accurate classical force fields for MD simulations, ensuring that the electrostatic interactions, which are dominant in these systems, are correctly represented.
Table 1: Comparison of Calculated Partial Charges on the Dodecyltrimethylammonium Cation using Different Quantum Chemical Methods.
Data adapted from Minisini et al. (2010). researchgate.net Note: This table provides a qualitative summary of the findings. "N/A" indicates that specific values were not provided in a comparative format in the source.
Continuum Solvent Models and Their Applicability to Surfactant Solutions
Continuum solvent models, also known as implicit solvent models, offer a computationally efficient alternative to explicit solvent simulations by representing the solvent as a continuous medium with a given dielectric constant. nih.govresearchgate.net This approach significantly reduces the number of particles in the simulation, allowing for the study of larger systems and longer timescales.
The applicability of continuum solvent models to surfactant solutions, including those of DTAI, depends on their ability to accurately capture the key interactions that drive self-assembly and interfacial behavior. The solvation free energy is typically partitioned into electrostatic and non-electrostatic components. The electrostatic part is often calculated using the Poisson-Boltzmann equation or the Generalized Born model, while the non-polar part is related to the solvent-accessible surface area. researchgate.net
For ionic surfactants like DTAI, accurately modeling the electrostatic interactions is paramount. Continuum models have been shown to provide a satisfactory understanding of ionic solvation for simple ions, including iodide. nih.gov However, the complex geometry and charge distribution of a surfactant micelle present a greater challenge. The interface between the hydrophobic micellar core and the aqueous environment, as well as the specific interactions with counterions, are crucial features that need to be adequately represented.
Recent advancements in continuum models, such as the SMD (Solvation Model based on Density) model, which uses the full solute electron density, have improved the accuracy of solvation free energy calculations for a wide range of solutes and solvents. researchgate.net While these models are promising, their specific validation for accurately predicting the thermodynamics of micellization and the detailed structure of surfactant aggregates like those formed by DTAI is an ongoing area of research.
Application of DLVO Theory to Characterize Interparticle Interactions
The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is a classical framework used to understand the stability of colloidal dispersions by considering the balance between attractive van der Waals forces and repulsive electrostatic double-layer forces between particles. researchgate.netirispublishers.comirispublishers.com This theory can be applied to characterize the interactions between DTAI micelles in solution.
According to DLVO theory, the total interaction potential between two micelles is the sum of the van der Waals attraction and the electrostatic repulsion. The van der Waals attraction arises from fluctuating dipoles and is always present. The electrostatic repulsion originates from the overlap of the electrical double layers surrounding the charged micelles. The electrical double layer consists of the charged surfactant headgroups at the micelle surface and an associated layer of counterions (iodide ions) and co-ions from the solution.
The stability of a DTAI micellar solution is determined by the height of the energy barrier in the total interaction potential. A high energy barrier prevents micelles from aggregating, leading to a stable dispersion. The key factors influencing this barrier are:
Surface Charge of the Micelle: The degree of ionization of the DTAI headgroups directly affects the surface charge density and, consequently, the repulsive force.
Ionic Strength of the Solution: The concentration of ions in the bulk solution screens the electrostatic repulsion. An increase in ionic strength compresses the electrical double layer, reduces the energy barrier, and can lead to micellar aggregation.
While classical DLVO theory provides a good qualitative understanding, it has limitations as it does not explicitly account for ion-specific effects, such as the size and polarizability of the iodide counterion, or other short-range interactions like hydration forces. Extended DLVO theories have been developed to incorporate these additional forces to provide a more accurate description of interparticle interactions in real systems.
Advanced Research Applications and Emerging Trends
Catalysis in Organized Media
The self-assembly of DTAI into micelles creates distinct microenvironments that can significantly influence chemical reactions. This phenomenon, known as micellar catalysis, offers a unique medium for controlling reaction kinetics and pathways.
Micellar catalysis arises from the ability of surfactant micelles to solubilize reactants and alter their local concentrations and environments, thereby affecting reaction rates. The aqueous solution is treated as a two-phase system: the bulk aqueous phase and the micellar pseudophase. The rate of a chemical reaction can be accelerated or inhibited due to the partitioning of reactants between these two phases and the different reaction kinetics in each.
The kinetics of reactions in micellar media are often analyzed using the pseudophase model. This model considers the distribution of reactants between the aqueous and micellar phases and the rate constants in each phase. While specific kinetic data for Dodecyltrimethylammonium (B156365) iodide is not extensively detailed in the available literature, studies on the closely related Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB) provide valuable insights into the expected behavior. For instance, the rate constant of a reaction can be significantly enhanced in the presence of micelles, with the effect being dependent on the surfactant concentration.
Table 1: Illustrative Kinetic Data for a Reaction in the Presence of a Cationic Surfactant (CTAB)
| Surfactant Concentration (mol dm⁻³) | Observed Rate Constant (kψ) (s⁻¹) | Description of Effect |
| 0 | k₀ (baseline) | Reaction rate in the absence of micelles. |
| Below Critical Micelle Concentration (CMC) | Slight increase | Pre-micellar aggregation may lead to a minor rate enhancement. |
| At and slightly above CMC | Significant increase | Formation of micelles leads to a sharp increase in the rate constant due to reactant concentration at the micellar surface. |
| High surfactant concentration | Decrease after reaching a maximum | Dilution of reactants within the increasing number of micelles can lead to a decrease in the overall observed rate. |
Note: This table is illustrative and based on general observations of micellar catalysis by cationic surfactants. The actual values of kψ and the concentration at which the maximum rate is observed are specific to the reaction being studied.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in polymer chemistry, offering a more sustainable and metal-free alternative to traditional polymerization methods. mdpi.com A notable area of development is in organocatalyzed living radical polymerization (LRP), where control over polymer molecular weight and architecture is achievable. bohrium.com
Quaternary ammonium (B1175870) iodides, including structures similar to Dodecyltrimethylammonium iodide, have been investigated for their role as catalysts in a type of LRP known as Reversible Complexation Mediated Polymerization (RCMP). ntu.edu.sg In this process, an alkyl iodide acts as an initiator, and a quaternary ammonium iodide can serve as the catalyst. ntu.edu.sg The mechanism involves the reversible activation of the dormant polymer-iodide species through halogen bonding with the iodide ion from the catalyst. ntu.edu.sg This reversible activation allows for controlled chain growth, leading to polymers with narrow molecular weight distributions. ntu.edu.sg
The use of such organic catalysts is advantageous as they are often less toxic and easier to remove from the final polymer product compared to their metal-based counterparts. mdpi.com This makes them particularly suitable for applications in biomedical and electronic materials. mdpi.com
Table 2: Key Features of Organocatalyzed Living Radical Polymerization with Quaternary Ammonium Iodides
| Feature | Description |
| Catalyst Type | Quaternary Ammonium Iodide (e.g., Tetrabutylammonium (B224687) iodide) |
| Initiator | Alkyl Iodide |
| Mechanism | Reversible Complexation Mediated Polymerization (RCMP) |
| Activation Step | Reversible coordination of the iodide catalyst to the dormant polymer-iodide chain end via halogen bonding. ntu.edu.sg |
| Advantages | Metal-free system, controlled polymer architecture, low toxicity. mdpi.combohrium.com |
Environmental Remediation Technologies
The surfactant properties of DTAI also lend themselves to applications in environmental remediation, particularly in the removal of pollutants from water.
Foam flotation is a separation process that utilizes the adsorption of substances at the gas-liquid interface of bubbles to remove them from a solution. Surfactants are key components in this process as they generate stable foams. This compound, being a cationic surfactant, can be particularly effective in the removal of anionic and zwitterionic dyes from wastewater. ntu.edu.sgnih.govrug.nl
The primary mechanism for dye removal via foam flotation with a cationic surfactant like DTAI is based on electrostatic interactions. ntu.edu.sgrug.nl The positively charged head groups of the surfactant molecules, which are oriented towards the aqueous phase at the bubble surface, attract and bind with the negatively charged dye molecules. As the bubbles rise through the solution and are collected as foam, the dye is effectively separated from the bulk water.
Studies using the analogous Dodecyltrimethylammonium chloride (DTAC) have demonstrated the effectiveness of this method. For instance, DTAC has been shown to be effective in removing the anionic dye Fast Green FCF and the zwitterionic dye Rhodamine B. ntu.edu.sgrug.nl The efficiency of removal is highly dependent on the electrostatic attraction between the surfactant and the dye. ntu.edu.sgrug.nl
Table 3: Efficiency of Dye Removal Using Cationic Surfactant Foam Flotation
| Dye Type | Surfactant Type | Removal Mechanism | Observed Effectiveness |
| Anionic Dye (e.g., Fast Green FCF) | Cationic (e.g., DTAC) | Electrostatic Attraction | High removal efficiency. ntu.edu.sg |
| Cationic Dye (e.g., Methylene (B1212753) Blue) | Cationic (e.g., DTAC) | Electrostatic Repulsion | Low to no removal efficiency. ntu.edu.sg |
| Zwitterionic Dye (e.g., Rhodamine B) | Cationic (e.g., DTAC) | Electrostatic Attraction | Effective removal. rug.nl |
Biomedical and Biotechnological Research Components
The interaction of cationic surfactants with biological molecules has led to their exploration in various biomedical and biotechnological research applications.
Gene therapy holds promise for treating a range of diseases by introducing genetic material into cells. A significant challenge in this field is the development of safe and effective vectors for delivering nucleic acids like DNA and RNA into target cells. Non-viral vectors, which include cationic polymers and lipids, are being extensively researched as alternatives to viral vectors due to their potential for lower immunogenicity and ease of production.
Cationic surfactants, in principle, can facilitate gene delivery. Their positive charges allow them to form complexes, known as lipoplexes or polyplexes, with negatively charged nucleic acids. This complexation neutralizes the charge of the nucleic acid and condenses it into a more compact structure, which can then interact with the cell membrane and be taken up by the cell.
While the general class of cationic surfactants is explored for gene delivery, specific research detailing the use of this compound for this purpose is not extensively documented in the reviewed scientific literature. The development of functional non-viral vectors often involves more complex, tailored molecules designed to overcome the various biological barriers to efficient gene transfection. These can include biodegradable polymers and functionalized nanoparticles. Therefore, while the cationic nature of DTAI is a prerequisite for a potential gene delivery vehicle, its specific efficacy and suitability in research models for this application require further investigation.
Components in Biosensor Development
This compound (DTAI) and its analogs, such as dodecyltrimethylammonium bromide (DTAB), are recognized for their utility in the development of advanced biosensors, particularly those involving nucleic acids and nanoparticles. The unique properties of the dodecyltrimethylammonium cation and the iodide anion contribute to their roles in enhancing sensor performance, from signal amplification to the stabilization of biorecognition elements.
The primary mechanism through which DTAI and similar quaternary ammonium surfactants contribute to biosensor development is their interaction with DNA. The positively charged trimethylammonium headgroup of the DTAI molecule electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA. This interaction can neutralize the charge on the DNA, leading to its condensation and compaction. This phenomenon is critical in the design of certain electrochemical and optical DNA biosensors. For instance, the compaction of DNA onto an electrode surface can be modulated by the concentration of the surfactant, providing a basis for a detectable signal.
In the context of electrochemical biosensors, surfactants like DTAI can be used to modify electrode surfaces. This modification can serve multiple purposes. Firstly, it can create a favorable microenvironment for the immobilization of biomolecules such as DNA or enzymes. Secondly, the surfactant layer can prevent non-specific adsorption of interfering substances from the sample matrix, thereby improving the sensor's selectivity. Research on similar cationic surfactants has shown that they can form a stable layer on electrode surfaces, which is crucial for the reproducible performance of the biosensor.
Furthermore, the iodide component of DTAI can play a role in the synthesis and functionalization of metallic nanoparticles, such as gold and silver nanoparticles, which are widely used as signal enhancers in modern biosensors. Iodide ions have been shown to influence the size, shape, and stability of these nanoparticles during their synthesis. By controlling the nanoparticle morphology, their optical and catalytic properties can be tuned to optimize the sensitivity of the biosensor. For example, gold nanoparticles functionalized with DNA probes and stabilized in the presence of compounds like DTAI can be used in colorimetric or fluorescence-based assays for the detection of specific DNA sequences.
A summary of the roles of this compound in biosensor development is presented in the table below:
| Role in Biosensor Development | Mechanism |
| DNA Compaction Agent | Electrostatic interaction between the cationic headgroup and the anionic phosphate backbone of DNA, leading to its condensation. |
| Electrode Surface Modifier | Formation of a surfactant layer on the electrode to facilitate biomolecule immobilization and prevent non-specific adsorption. |
| Nanoparticle Synthesis/Functionalization | The iodide ion can influence the growth and stability of metallic nanoparticles used for signal amplification. |
Advanced Spectroscopic Probes in Supramolecular Systems
The self-assembly of amphiphilic molecules like this compound into supramolecular structures such as micelles and vesicles is a well-established phenomenon. These organized assemblies provide unique microenvironments that can be exploited for various applications, including their use as advanced spectroscopic probes. The distinct hydrophobic and hydrophilic domains within these structures can alter the photophysical properties of incorporated guest molecules, leading to changes in fluorescence, absorbance, or other spectroscopic signals.
When DTAI molecules aggregate in an aqueous solution above their critical micelle concentration (CMC), they form micelles with a hydrophobic core composed of the dodecyl chains and a hydrophilic shell of trimethylammonium headgroups. This micellar core can encapsulate hydrophobic or amphiphilic fluorescent dyes. The sequestration of a fluorescent probe within the nonpolar interior of the micelle, shielded from the aqueous environment, can lead to a significant enhancement of its fluorescence quantum yield and lifetime. This effect, known as micellar-enhanced fluorescence, can be used to develop sensitive detection methods for various analytes.
The binding of guest molecules to DTAI micelles can be monitored using various spectroscopic techniques. For example, changes in the UV-Visible absorption spectrum of a probe molecule upon its incorporation into the micellar core can provide information about the binding constant and the stoichiometry of the host-guest interaction. Similarly, fluorescence spectroscopy is a powerful tool to study the dynamics of these systems. The quenching or enhancement of a fluorophore's emission in the presence of DTAI micelles can be used to probe the accessibility of the fluorophore to quenchers in the aqueous phase, providing insights into the structure and permeability of the micelle.
Furthermore, the iodide counter-ion in DTAI can act as a quencher for certain fluorescent probes. This intrinsic quenching capability can be utilized in the design of "turn-on" fluorescent sensor systems. For instance, a fluorescent probe that is quenched by the iodide ions in the vicinity of the micelle surface can experience a restoration of its fluorescence upon the binding of an analyte that displaces the probe from the micellar interface or alters the micellar structure in a way that shields the probe from the quencher.
The table below summarizes the applications of this compound as a spectroscopic probe in supramolecular systems:
| Spectroscopic Application | Principle |
| Micellar-Enhanced Fluorescence | Encapsulation of a fluorescent probe in the hydrophobic micellar core leads to an increase in its fluorescence quantum yield. |
| Host-Guest Binding Studies | Changes in the absorption or fluorescence spectra of a probe upon interaction with DTAI micelles are used to determine binding parameters. |
| "Turn-on" Fluorescence Sensing | The quenching effect of the iodide counter-ion is modulated by the binding of an analyte, resulting in a fluorescence signal. |
Q & A
Q. What are the established synthesis protocols for DTAI, and how is purity validated?
DTAI is synthesized via ion exchange: mixing dodecyltrimethylammonium chloride with concentrated aqueous NaI at room temperature. The precipitate is recrystallized from ethanol and validated using and elemental analysis to confirm purity (>99%) and structural integrity. Recrystallization steps and solvent selection (e.g., ethanol vs. water) are critical to minimizing counterion contamination .
Q. Which experimental techniques are recommended to assess DTAI’s impact on lipid bilayer phase behavior?
Differential scanning calorimetry (DSC) and are primary methods. For example, DSC reveals asymmetrical phase transitions in phosphatidylcholine bilayers when DTAI is added to the aqueous phase, indicating surfactant-rich/poor domain formation. tracks changes in lipid headgroup mobility, with peak broadening observed at surfactant concentrations >5 mM .
Q. How does DTAI’s critical micelle concentration (CMC) compare to its bromide (DTAB) and chloride (DTAC) analogs?
DTAI’s CMC is lower than DTAB and DTAC due to iodide’s weaker hydration, enhancing hydrophobic interactions. For instance, DTAB’s CMC in water is ~15 mM, while DTAI’s is ~10 mM. Conductivity measurements and pyrene fluorescence spectroscopy are standard methods for CMC determination .
Advanced Research Questions
Q. How do counterions (Cl⁻, Br⁻, I⁻) modulate DTAI’s interaction with lipid bilayers?
Iodide’s large ionic radius and low hydration energy enhance DTAI’s penetration into lipid bilayers compared to Cl⁻ or Br⁻. In phosphatidylcholine systems, DTAI reduces the main phase transition temperature () by 3–5°C when added to the aqueous phase, versus 1–2°C for DTAB. This is attributed to iodide’s disruption of water structure and bilayer packing .
Q. What methodological challenges arise when studying DTAI-DNA interactions, and how are they resolved?
DTAI induces DNA compaction via electrostatic interactions, but aggregation at high concentrations complicates analysis. Atomic force microscopy (AFM) and magnetic tweezers are used to resolve morphology (e.g., rod-like vs. network structures). Pre-incubation with Mg²⁺ stabilizes complexes, enabling reproducible imaging .
Q. How can DTAI be applied in analytical chemistry for trace metal preconcentration?
DTAI forms ion pairs with Hg²⁺ in the presence of iodide, enabling solid-phase extraction on silica. Optimal conditions include pH 4–6 and a DTAI:Hg²⁺ molar ratio of 2:1. Recovery rates >95% are achieved for mercury in river water, validated via ICP-MS .
Q. What contradictions exist in DTAI’s phase behavior when introduced via aqueous vs. lipid-phase methods?
Adding DTAI to the aqueous phase creates asymmetrical DSC transitions (surfactant-rich domains), while lipid-phase incorporation yields symmetrical transitions. This dichotomy suggests surfactant distribution heterogeneity in bilayers, necessitating dual-method experiments to model biological membrane interactions .
Methodological Best Practices
- Purity Assurance : Use deuterated solvents (e.g., D₂O) for NMR to avoid interference from protonated impurities .
- Conductivity Calibration : Standardize measurements with KCl solutions (0.01–0.1 M) to ensure accuracy in CMC studies .
- Controlled Incubation : For DNA-DTAI studies, maintain incubation times ≤30 min to prevent irreversible aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
